molecular formula C7H14BrNO B8793848 3-Bromo-n,n-diethylpropanamide CAS No. 5437-82-1

3-Bromo-n,n-diethylpropanamide

Cat. No.: B8793848
CAS No.: 5437-82-1
M. Wt: 208.10 g/mol
InChI Key: MLJKRCKEPBMCIG-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethylpropanamide (C₇H₁₄BrNO) is a brominated propanamide derivative characterized by a central propanamide backbone substituted with a bromine atom at the β-carbon and diethyl groups on the nitrogen. This compound is synthesized via the reaction of 3-bromopropanoyl chloride with diethylamine in the presence of aqueous sodium carbonate, forming a solid precipitate through nucleophilic acyl substitution .

Properties

CAS No.

5437-82-1

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

3-bromo-N,N-diethylpropanamide

InChI

InChI=1S/C7H14BrNO/c1-3-9(4-2)7(10)5-6-8/h3-6H2,1-2H3

InChI Key

MLJKRCKEPBMCIG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCBr

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-N,N-dimethylpropanamide (C₅H₁₀BrNO)

  • Molecular Weight : 180.05 g/mol.
  • Synthesis : Similar to 3-Bromo-N,N-diethylpropanamide but uses dimethylamine instead of diethylamine.
  • However, the lower hydrophobicity (logP ~1.2) may limit membrane permeability in biological applications .

3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide (C₁₈H₂₇BrNO)

  • Molecular Weight : 361.32 g/mol.
  • Structure : Features bulky 3,5-di-tert-butylphenyl substituents, increasing steric bulk and thermal stability.
  • Applications : Used in crystallography studies due to its rigid aromatic substituents, which stabilize molecular packing .

3-Bromo-N-(4-bromophenyl)propanamide (C₉H₉Br₂NO)

  • Molecular Weight : 307.99 g/mol.
  • Reactivity : The para-bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into biaryl derivatives .

Physicochemical Properties

Compound Molecular Formula M. Wt. (g/mol) logP* Solubility Key Substituents
This compound C₇H₁₄BrNO 208.10 ~2.5 Low in water; soluble in DCM, THF Diethyl, β-bromo
3-Bromo-N,N-dimethylpropanamide C₅H₁₀BrNO 180.05 ~1.2 Moderate in polar solvents Dimethyl, β-bromo
N-(3-Methylphenyl)-2-bromopropanamide C₁₀H₁₂BrNO 242.11 ~3.0 Insoluble in water; soluble in ethanol 3-Methylphenyl, α-bromo
N-(2,5-Dimethoxyphenyl)-2-bromopropanamide C₁₁H₁₄BrNO₃ 288.14 ~1.8 Soluble in methanol, acetone 2,5-Dimethoxyphenyl, α-bromo

*logP values estimated based on substituent contributions .

Research Findings and Trends

Substituent-Driven Reactivity : Bulky groups (e.g., tert-butyl, trifluoromethyl) reduce reaction rates in cross-coupling but improve thermal stability .

Biological Activity Correlation : Hydrophobic substituents (e.g., diethyl, 4-bromophenyl) correlate with enhanced antidiabetic activity, while polar groups (e.g., methoxy) improve solubility but reduce potency .

Analytical Challenges : Brominated propanamides require high-resolution mass spectrometry (HRMS) for accurate characterization, as seen in NIST-standardized data .

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